molecular formula C72H140O4Ti B12677630 Titanium tetrakis((Z)-octadec-9-enolate) CAS No. 5894-67-7

Titanium tetrakis((Z)-octadec-9-enolate)

Cat. No.: B12677630
CAS No.: 5894-67-7
M. Wt: 1117.7 g/mol
InChI Key: SJZOMFBRJGBJJU-UJUIXPSJSA-N
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Description

Titanium tetrakis((Z)-octadec-9-enolate) is an organometallic compound featuring titanium coordinated with four (Z)-octadec-9-enolate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of titanium tetrakis((Z)-octadec-9-enolate) typically involves the reaction of titanium tetrachloride with (Z)-octadec-9-enol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows: [ \text{TiCl}_4 + 4 \text{(Z)-octadec-9-enol} \rightarrow \text{Ti((Z)-octadec-9-enolate)}_4 + 4 \text{HCl} ]

Industrial Production Methods: Industrial production of titanium tetrakis((Z)-octadec-9-enolate) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Titanium tetrakis((Z)-octadec-9-enolate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the titanium center to lower oxidation states.

    Substitution: Ligand exchange reactions can replace the (Z)-octadec-9-enolate ligands with other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.

Major Products Formed:

    Oxidation: Titanium dioxide and various organic oxidation products.

    Reduction: Lower oxidation state titanium complexes.

    Substitution: New titanium complexes with different ligands.

Mechanism of Action

The mechanism of action of titanium tetrakis((Z)-octadec-9-enolate) involves its ability to coordinate with various substrates, facilitating catalytic reactions. The titanium center acts as a Lewis acid, activating substrates for nucleophilic attack. The (Z)-octadec-9-enolate ligands can also participate in stabilizing reaction intermediates, enhancing the overall catalytic efficiency .

Comparison with Similar Compounds

    Titanium tetrakis(isopropoxide): Another titanium alkoxide with different ligands.

    Titanium tetrakis(ethoxide): Similar structure but with ethoxide ligands.

    Titanium tetrakis(butoxide): Features butoxide ligands instead of (Z)-octadec-9-enolate.

Uniqueness: Titanium tetrakis((Z)-octadec-9-enolate) is unique due to its long-chain (Z)-octadec-9-enolate ligands, which impart distinct physical and chemical properties. These ligands can influence the solubility, reactivity, and stability of the compound, making it suitable for specific applications that other titanium alkoxides may not be able to fulfill .

Properties

CAS No.

5894-67-7

Molecular Formula

C72H140O4Ti

Molecular Weight

1117.7 g/mol

IUPAC Name

(Z)-octadec-9-en-1-olate;titanium(4+)

InChI

InChI=1S/4C18H35O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*9-10H,2-8,11-18H2,1H3;/q4*-1;+4/b4*10-9-;

InChI Key

SJZOMFBRJGBJJU-UJUIXPSJSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].[Ti+4]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].[Ti+4]

Origin of Product

United States

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